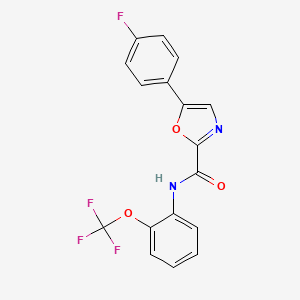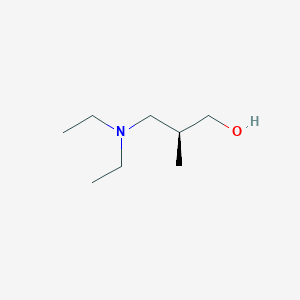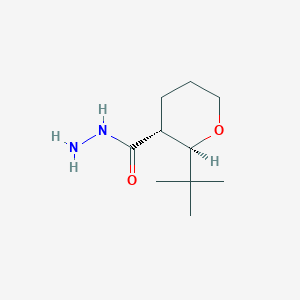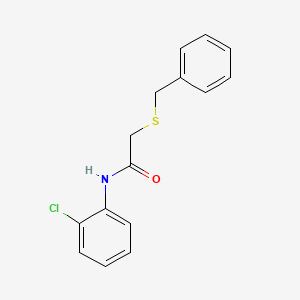
5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a phenyl ring, and an oxazole ring linked to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 4-fluorobenzoyl chloride can react with an appropriate amide under basic conditions to form the oxazole ring.
-
Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of a phenol derivative with trifluoromethyl iodide in the presence of a base.
-
Coupling Reactions: : The final step involves coupling the oxazole ring with the trifluoromethoxy-substituted phenyl ring. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
-
Substitution: : The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide may be investigated for its potential as a bioactive molecule. Its fluorinated groups can enhance binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. The presence of fluorine atoms often improves the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with unique properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The fluorine atoms may enhance binding interactions through hydrogen bonding or van der Waals forces, while the oxazole ring could participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
5-(4-fluorophenyl)-N-(2-(methoxy)phenyl)oxazole-2-carboxamide: Similar structure but with a methoxy group instead of trifluoromethoxy.
5-(4-bromophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The unique combination of fluorine and trifluoromethoxy groups in 5-(4-fluorophenyl)-N-(2-(trifluoromethoxy)phenyl)oxazole-2-carboxamide can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which may not be present in similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O3/c18-11-7-5-10(6-8-11)14-9-22-16(25-14)15(24)23-12-3-1-2-4-13(12)26-17(19,20)21/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGDHDBDISERMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)

![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2835308.png)
![2-(2-methoxyphenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2835311.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2835313.png)
![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)

![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
![N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide](/img/structure/B2835321.png)

![2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide](/img/structure/B2835324.png)
![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)
